1-[2-(4-Chlorophenyl)hexyl]imidazole;nitric acid
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Overview
Description
1-[2-(4-Chlorophenyl)hexyl]imidazole;nitric acid is a compound that combines the structural features of an imidazole ring with a chlorophenyl group and a nitric acid moiety Imidazoles are a class of heterocyclic compounds that are widely recognized for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chlorophenyl)hexyl]imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction, where a suitable chlorophenyl precursor reacts with the imidazole ring under appropriate conditions.
Attachment of the Hexyl Chain: The hexyl chain can be attached through alkylation reactions, where an alkyl halide reacts with the imidazole ring.
Addition of Nitric Acid: The final step involves the addition of nitric acid to the compound, which can be achieved through a nitration reaction.
Industrial Production Methods
Industrial production of 1-[2-(4-Chlorophenyl)hexyl]imidazole;nitric acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Chlorophenyl)hexyl]imidazole;nitric acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halides and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce amino derivatives .
Scientific Research Applications
1-[2-(4-Chlorophenyl)hexyl]imidazole;nitric acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenyl)hexyl]imidazole;nitric acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-[2-(2,4-Dichlorophenyl)hexyl]imidazole: Similar structure but with an additional chlorine atom.
1-[2-(4-Chlorophenyl)butyl]imidazole: Shorter alkyl chain.
1-[2-(4-Chlorophenyl)hexyl]triazole: Different heterocyclic ring.
Uniqueness
1-[2-(4-Chlorophenyl)hexyl]imidazole;nitric acid is unique due to its combination of an imidazole ring, chlorophenyl group, and nitric acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
58831-09-7 |
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Molecular Formula |
C15H20ClN3O3 |
Molecular Weight |
325.79 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)hexyl]imidazole;nitric acid |
InChI |
InChI=1S/C15H19ClN2.HNO3/c1-2-3-4-14(11-18-10-9-17-12-18)13-5-7-15(16)8-6-13;2-1(3)4/h5-10,12,14H,2-4,11H2,1H3;(H,2,3,4) |
InChI Key |
WUZAUMPMIQQTIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CN1C=CN=C1)C2=CC=C(C=C2)Cl.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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